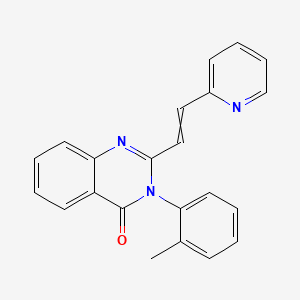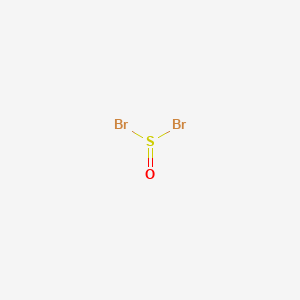
Tungsten-178
概要
説明
Tungsten-178 is a radioactive isotope of tungsten with a half-life of approximately 21.7 days. It decays to tantalum-178, which has a much shorter half-life of 9.3 minutes before it further decays to stable hafnium-178 . This compound is primarily used in medical and industrial applications due to its radioactive properties.
準備方法
Synthetic Routes and Reaction Conditions: Tungsten-178 is typically produced in nuclear reactors through neutron capture processes. The most common method involves irradiating tungsten-186 with neutrons, resulting in the formation of tungsten-188, which then undergoes beta decay to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using high-flux reactors where tungsten targets are bombarded with neutrons. The irradiated targets are then processed to separate this compound from other isotopes and impurities. This process requires precise control of neutron flux and irradiation time to optimize yield and purity .
化学反応の分析
Types of Reactions: Tungsten-178 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form tungsten oxides under high-temperature conditions.
Reduction: It can be reduced using hydrogen or other reducing agents to form metallic tungsten.
Substitution: this compound can participate in substitution reactions with halogens to form tungsten halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Tungsten trioxide (WO3).
Reduction: Metallic tungsten.
Substitution: Tungsten hexachloride (WCl6) or tungsten hexabromide (WBr6).
科学的研究の応用
Tungsten-178 has several scientific research applications, including:
Medical Imaging: It is used in the production of tantalum-178, which is utilized in multiwire gamma cameras for medical imaging.
Radiopharmaceuticals: this compound is used in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
Industrial Radiography: It is employed in industrial radiography to inspect the integrity of materials and structures.
Nuclear Medicine: this compound is used in generators to produce short-lived isotopes for nuclear medicine applications.
作用機序
The primary mechanism of action for tungsten-178 involves its radioactive decay to tantalum-178, which emits gamma radiation. This gamma radiation is used in medical imaging and therapeutic applications. The molecular targets and pathways involved include the interaction of gamma rays with biological tissues, leading to the generation of images or therapeutic effects .
類似化合物との比較
Tungsten-188: Another radioactive isotope of tungsten with a longer half-life, used in similar applications.
Rhenium-188: A radioactive isotope used in radiopharmaceuticals and therapeutic applications.
Comparison:
Half-life: Tungsten-178 has a shorter half-life compared to tungsten-188, making it more suitable for applications requiring rapid decay.
This compound’s unique properties, such as its half-life and decay products, make it a valuable compound in various scientific and industrial fields.
特性
IUPAC Name |
tungsten-178 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/W/i1-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKWXMTUELFFGS-VENIDDJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[178W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933993 | |
| Record name | (~178~W)Tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.9459 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15055-23-9 | |
| Record name | Tungsten W-178 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015055239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~178~W)Tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUNGSTEN W-178 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1J650SZEA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1215242.png)
